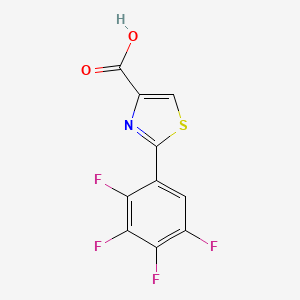![molecular formula C8H12N4 B13677462 1-[(3-Methyl-2-pyridyl)methyl]guanidine](/img/structure/B13677462.png)
1-[(3-Methyl-2-pyridyl)methyl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Methyl-2-pyridyl)methyl]guanidine is a compound that features a guanidine group attached to a pyridine ring Guanidines are known for their presence in various natural products, pharmaceuticals, and biochemical processes
Métodos De Preparación
The synthesis of 1-[(3-Methyl-2-pyridyl)methyl]guanidine can be achieved through several methods:
One-Pot Synthesis: A sequential one-pot approach involves the reaction of N-chlorophthalimide, isocyanides, and amines.
Guanylation of Amines: The guanylation of various amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water is another method.
Industrial Production: Industrial production methods often involve the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of its imidazole groups by amines.
Análisis De Reacciones Químicas
1-[(3-Methyl-2-pyridyl)methyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions: Reagents such as cyanamides, arylboronic acids, and amines are frequently used in these reactions.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-[(3-Methyl-2-pyridyl)methyl]guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways .
Comparación Con Compuestos Similares
1-[(3-Methyl-2-pyridyl)methyl]guanidine can be compared with other guanidine derivatives:
1,1,3,3-Tetramethylguanidine: Known for its use as a strong base in organic synthesis.
N,N’-Disubstituted Guanidines: These compounds are used in various catalytic processes and as intermediates in the synthesis of pharmaceuticals.
Imidazolin-2-iminato Ligands: These ligands are powerful ancillary ligands in catalysis and have unique coordination properties.
The uniqueness of this compound lies in its specific structure, which allows for versatile applications in different scientific fields.
Propiedades
Fórmula molecular |
C8H12N4 |
|---|---|
Peso molecular |
164.21 g/mol |
Nombre IUPAC |
2-[(3-methylpyridin-2-yl)methyl]guanidine |
InChI |
InChI=1S/C8H12N4/c1-6-3-2-4-11-7(6)5-12-8(9)10/h2-4H,5H2,1H3,(H4,9,10,12) |
Clave InChI |
XWILKMDQLLOQAF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CC=C1)CN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


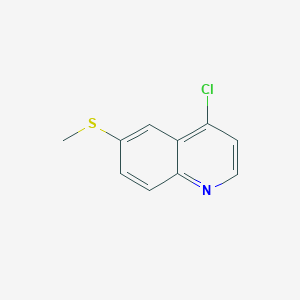
![3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]amino]propyl]benzamide](/img/structure/B13677382.png)
![6-Oxaspiro[4.5]decane-9-carbaldehyde](/img/structure/B13677383.png)
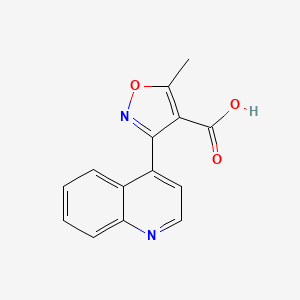

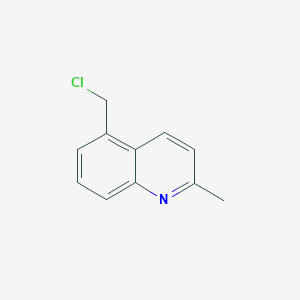
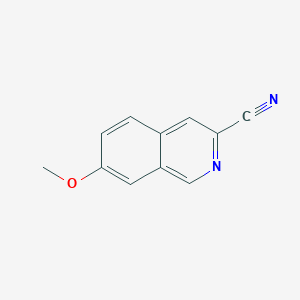
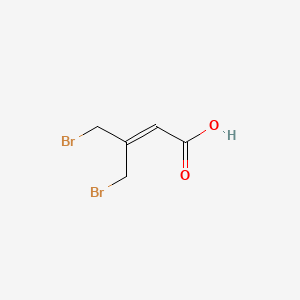

![Ethyl 3H-Benzo[e]indazole-1-carboxylate](/img/structure/B13677423.png)
![5-[4-(tert-Butyl)phenyl]benzofuran](/img/structure/B13677427.png)
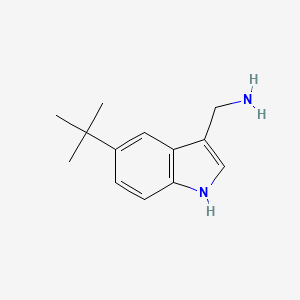
![3-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B13677441.png)
